molecular formula C33H18BrNO B14079395 9'-Bromospiro(fluorene-9,7'-dibenzo(c,h)acridine)-5'-one

9'-Bromospiro(fluorene-9,7'-dibenzo(c,h)acridine)-5'-one

Cat. No.: B14079395
M. Wt: 524.4 g/mol
InChI Key: LHDWYKZFDGLOAL-UHFFFAOYSA-N
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Description

9’-Bromospiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a bromine atom and a spiro linkage involving fluorene and dibenzoacridine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9’-Bromospiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the fluorene moiety: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Synthesis of dibenzoacridine: This can be synthesized via cyclization reactions involving appropriate precursors.

    Spiro linkage formation: The spiro linkage can be formed through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the fluorene moiety.

    Bromination: The final step involves the bromination of the compound, typically using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the fluorene or dibenzoacridine moieties.

    Reduction: Reduction reactions can occur, potentially affecting the bromine atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially involving the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles/electrophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biological processes or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9’-Bromospiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways. The spiro linkage and bromine atom can play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Spiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-one: Lacks the bromine atom, which may affect its reactivity and applications.

    9’-Chlorospiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.

    Spiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-ol: Contains a hydroxyl group instead of a bromine atom, which can significantly alter its reactivity and applications.

Uniqueness

The presence of the bromine atom in 9’-Bromospiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-one makes it unique compared to its analogs. Bromine can influence the compound’s reactivity, making it suitable for specific chemical reactions and applications.

Properties

Molecular Formula

C33H18BrNO

Molecular Weight

524.4 g/mol

IUPAC Name

16-bromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,11,15,17,19,21-decaene-13,9'-fluorene]-10-one

InChI

InChI=1S/C33H18BrNO/c34-29-17-27-31(23-13-3-1-11-21(23)29)35-32-24-14-4-2-12-22(24)30(36)18-28(32)33(27)25-15-7-5-9-19(25)20-10-6-8-16-26(20)33/h1-18H

InChI Key

LHDWYKZFDGLOAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2N=C4C5=CC=CC=C5C(=O)C=C4C36C7=CC=CC=C7C8=CC=CC=C68)Br

Origin of Product

United States

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